molecular formula C18H17N3O5S2 B2582368 (Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887207-82-1

(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2582368
CAS No.: 887207-82-1
M. Wt: 419.47
InChI Key: GVXFFZIHXYPNLJ-ZZEZOPTASA-N
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Description

The compound (Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate features a benzothiazole core substituted with a sulfamoyl group (SO2NH2) at position 6, a (2-methylbenzoyl)imino moiety at position 2, and a methyl acetate group at position 2. The Z-configuration of the imine bond introduces stereochemical specificity, which may influence biological activity or crystallinity.

Properties

IUPAC Name

methyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-11-5-3-4-6-13(11)17(23)20-18-21(10-16(22)26-2)14-8-7-12(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXFFZIHXYPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a sulfamoyl group and an imine linkage. The synthesis typically involves several steps, including the formation of the benzothiazole core, introduction of the benzoyl group, and subsequent sulfamoylation and esterification processes. The detailed synthetic route is as follows:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Introduction of Benzoyl Group : Acylation using benzoyl chloride in the presence of a base.
  • Imine Formation : Reaction with suitable amines under dehydrating conditions.
  • Sulfamoylation : Reaction with sulfamoyl chloride.
  • Esterification : Final step involving methanol in acidic conditions to yield the acetate form.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The IC50 values for related compounds indicate varying degrees of effectiveness, suggesting potential for further development as therapeutic agents.

CompoundCell LineIC50 (μM)Reference
Compound APC-356.26 ± 3.18
Compound BPC-30.003 ± 0.09

Antioxidant Activity

The compound's structural features may contribute to its antioxidant capabilities. Studies have shown that related thiazole derivatives possess significant DPPH radical scavenging activity, indicating their potential to mitigate oxidative stress.

CompoundDPPH Scavenging Activity (%)Reference
Compound C>70% at 50 μM
Compound D>80% at 50 μM

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, it may act as an inhibitor of α-glucosidase and β-glucuronidase, which are relevant in managing diabetes and other metabolic disorders.

EnzymeInhibition IC50 (μM)Reference
α-glucosidase13.2 ± 0.34
β-glucuronidase0.13 ± 0.019

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups like the sulfamoyl moiety enhances solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity against PC-3 cells, showing promising results with some compounds exhibiting IC50 values significantly lower than standard drugs like doxorubicin .
  • Antioxidant Evaluation : Compounds were assessed for their antioxidant properties using DPPH assays, revealing substantial radical scavenging activity that supports their potential use in oxidative stress-related conditions .

Comparison with Similar Compounds

Methyl 2-(2-Imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate Hydrobromide

Key Differences :

  • Substituent : The sulfamoyl (SO2NH2) group in the target compound is replaced by methylsulfonyl (SO2CH3) in this analog.
  • Salt Form : The hydrobromide salt enhances solubility but may alter stability compared to the free base form.

Table 1: Functional Group Comparison

Compound Substituent at Position 6 Salt Form CAS Number
Target Compound Sulfamoyl (SO2NH2) None Not Provided
Methyl 2-(2-Imino-6-(methylsulfonyl)... Methylsulfonyl (SO2CH3) Hydrobromide 1949836-92-3

Implications: The sulfamoyl group’s hydrogen-bonding capacity (SO2NH2) may improve receptor binding in biological systems compared to the methylsulfonyl group, which lacks NH donors .

Sulfonylurea Herbicides (Triazine-Based Analogs)

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester .
Key Differences :

  • Core Structure : Triazine vs. benzothiazole.
  • Functional Groups : Shared sulfonylurea bridges but divergent heterocycles.

Table 2: Agrochemical Comparison

Compound Core Structure Key Functional Groups Use Case
Target Compound Benzothiazole Sulfamoyl, imino, methyl acetate Undetermined (potential herbicide/pharmaceutical)
Triflusulfuron methyl ester Triazine Trifluoroethoxy, dimethylamino Herbicide

Thiazole-Based Benzoic Acid Derivatives

Example : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid .
Key Differences :

  • Substituents : Carboxylic acid vs. methyl ester and sulfamoyl groups.
  • Physical Properties : Melting point 139.5–140°C (thiazole derivative) vs. unrecorded for the target compound.

Table 3: Physicochemical Properties

Compound Functional Groups Melting Point Molecular Weight
Target Compound Sulfamoyl, ester, imino Not Provided Not Provided
2-(2-Methyl-1,3-thiazol... Carboxylic acid, thiazole 139.5–140°C 219.26 g/mol

Implications : The ester group in the target compound may enhance membrane permeability compared to the carboxylic acid, which could ionize at physiological pH .

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer: The synthesis involves coupling sulfamoylbenzothiazole intermediates with methyl 2-(2-methylbenzoylimino)acetate. Critical parameters include:

  • pH control : Maintain pH ~6.5 during alkolysis to prevent side reactions (e.g., hydrolysis of the sulfamoyl group) .
  • Solvent selection : Methanol is preferred for its ability to stabilize intermediates, as shown in analogous thiazole syntheses .
  • Reaction time : Reflux for 8–12 hours ensures complete imine formation, monitored via TLC or HPLC .
    Table 1: Optimization Parameters
ParameterOptimal ValueDeviation Impact
pH6.5 ± 0.2Yield drops 20% at pH <6.0
SolventMethanolAcetone increases byproducts by 15%
Time8–12 h<6 h results in 40% unreacted starting material

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, UV detection at 254 nm. This method resolves sulfamoyl and imino groups effectively .
  • X-ray crystallography : For absolute stereochemical confirmation (Z-configuration), single-crystal analysis is critical. Hydrogen bonding patterns (N–H⋯O/N) stabilize the structure, as seen in related thiazoles .
  • NMR : ¹H NMR should show characteristic peaks: δ 8.2–8.5 ppm (aromatic H), δ 3.7 ppm (methoxy), and δ 2.4 ppm (methylbenzoyl) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4).
  • Surfactants : Polysorbate-80 (0.01% w/v) enhances solubility without destabilizing the sulfamoyl group .
  • Salt forms : Synthesize sodium salts via saponification (NaOH/EtOH), but monitor stability at pH >8.0 to avoid hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfamoylbenzothiazole derivatives?

Methodological Answer:

  • Batch variability analysis : Compare impurity profiles (HPLC-MS) across studies. For example, residual 2-methylbenzoyl chloride (>0.5%) can inhibit target enzymes .
  • Cellular vs. enzymatic assays : Differences in membrane permeability (logP ~2.5) may explain discrepancies. Use Caco-2 cell models to quantify transport efficiency .
  • Metabolite screening : LC-HRMS can identify oxidative metabolites (e.g., sulfonic acid derivatives) that may antagonize parent compound activity .

Q. How to design experiments to elucidate the degradation pathways under environmental conditions?

Methodological Answer:

  • Photolysis studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC. Sulfamoyl groups are prone to cleavage, forming benzo[d]thiazole-6-sulfonic acid .
  • Hydrolysis kinetics : Test pH-dependent stability (pH 3–10) at 25°C and 37°C. Arrhenius plots can predict half-life in natural water systems .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track sulfamoyl transformation into non-toxic amines .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Methodological Answer:

  • Hydrogen bonding networks : Single-crystal XRD reveals N–H⋯O (2.8–3.0 Å) and π-π stacking (3.5–3.7 Å) interactions, critical for stability .
  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to validate experimental bond angles and predict polymorphic forms .
  • Thermogravimetric analysis (TGA) : Correlate weight loss events (150–200°C) with hydrogen bond dissociation .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic studies : Use Michaelis-Menten plots with varying substrate concentrations. Competitive inhibition is indicated by parallel Lineweaver-Burk plots .
  • Docking simulations : AutoDock Vina models predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), with key residues (His94, Gln92) identified .
  • Site-directed mutagenesis : Replace putative binding residues (e.g., His94Ala) to confirm docking predictions .

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